Product packaging for Bis(chlorosulfonyl)amine(Cat. No.:CAS No. 15873-42-4)

Bis(chlorosulfonyl)amine

Cat. No.: B3243679
CAS No.: 15873-42-4
M. Wt: 214.1 g/mol
InChI Key: PVMUVDSEICYOMA-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in Bis(chlorosulfonyl)amine Research

Key milestones in the research of this compound are closely linked to the development and refinement of its synthesis protocols. One of the most frequently cited methods involves the reaction of sulfamic acid (H₂NSO₃H) with a chlorinating agent like thionyl chloride (SOCl₂) and chlorosulfonic acid (HSO₃Cl). google.comgoogle.com Various patents describe procedural optimizations, such as controlling reaction temperatures and the order of reagent addition, to improve yield and safety. google.comgoogle.com An alternative and significant synthesis route involves the reaction between chlorosulfonic acid and chlorosulfonyl isocyanate (OCNSO₂Cl). chembk.comjustia.com Another method documented in patent literature describes the reaction of chlorosulfonic acid with trichlorophosphazo-sulfuryl chloride. justia.com

A significant milestone in understanding the fundamental nature of the compound was the elucidation of its crystal structure, which was detailed in a 2006 article in Inorganic Chemistry. nih.gov This research provided precise data on bond lengths and angles, offering a deeper insight into its molecular geometry and reactivity. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula Cl₂HNO₄S₂
IUPAC Name N-chlorosulfonylsulfamoyl chloride
Molar Mass 214.1 g/mol
CAS Number 15873-42-4
Appearance Colorless to pale yellow liquid or solid
Melting Point 37 °C
Boiling Point 115 °C (at 4 Torr)

Data sourced from PubChem and ChemBK. chembk.comnih.govchembk.com

Contemporary Significance and Broader Context within Inorganic and Organic Chemistry

In the landscape of modern chemistry, this compound holds considerable significance due to its versatile reactivity, which is leveraged in both inorganic and organic domains.

Inorganic Chemistry Context:

The most prominent contemporary application of this compound in inorganic chemistry is its role as a critical precursor for the synthesis of Bis(fluorosulfonyl)imide (HN(SO₂F)₂) and its corresponding lithium salt, lithium bis(fluorosulfonyl)imide (LiFSI). google.comchembk.comchembk.com LiFSI is a salt of great interest in the field of energy storage, where it is used as a high-performance electrolyte additive or primary salt in lithium-ion batteries. google.comjustia.com The conversion of this compound to its fluorinated analogue is a crucial step, highlighting the compound's strategic importance in the supply chain for advanced energy materials. google.com The process typically involves fluorination, replacing the chlorine atoms with fluorine.

Organic Chemistry Context:

In organic synthesis, this compound functions as a powerful bifunctional electrophile. The two reactive sulfonyl chloride groups can readily react with a wide range of nucleophiles, particularly primary and secondary amines, to form bis(sulfonamides). rsc.org This reactivity provides a direct route to complex sulfonamide structures, which are significant scaffolds in medicinal chemistry and materials science. The reaction with alcohols can similarly yield bis(sulfonate) esters.

Its utility extends to its use in preparing various organic derivatives and salts. google.com For instance, it can be reacted with alkali metal salts to produce bis(chlorosulfonyl)imide salts, which can then be used in subsequent reactions. google.com The general reactivity of sulfonyl chlorides for the sulfonylation of amines is a cornerstone of organic synthesis, and this compound offers two such reactive sites within a compact molecule. rsc.org

Table 2: Major Synthesis Routes for this compound

MethodReactantsBrief Description
Sulfamic Acid Route Sulfamic acid, Thionyl chloride, Chlorosulfonic acidA common method where sulfamic acid is reacted with chlorinating agents. The reaction often requires heating to proceed to completion. google.comgoogle.compatsnap.com
Isocyanate Route Chlorosulfonic acid, Chlorosulfonyl isocyanateAn alternative synthesis where chlorosulfonic acid is treated with chlorosulfonyl isocyanate. chembk.comjustia.com
Phosphorus Route Chlorosulfonic acid, Trichlorophosphazo-sulfuryl chlorideA less common method involving phosphorus-based reagents. justia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2HNO4S2 B3243679 Bis(chlorosulfonyl)amine CAS No. 15873-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-chlorosulfonylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl2HNO4S2/c1-8(4,5)3-9(2,6)7/h3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMUVDSEICYOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(S(=O)(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2HNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15873-42-4
Record name 15873-42-4
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Synthetic Methodologies and Process Optimization for Bis Chlorosulfonyl Amine

Established Laboratory and Industrial Preparative Routes

A prevalent and well-documented method for synthesizing bis(chlorosulfonyl)amine involves the reaction of sulfamic acid with thionyl chloride and chlorosulfonic acid. google.comgoogle.com This approach is recognized for its utility in producing bis(halosulfonyl)amines, which are valuable precursors for compounds used in applications such as battery electrolytes. google.com

Table 1: Reactants in the Synthesis of this compound

ReactantChemical FormulaRole
Sulfamic AcidNH₂SO₃HStarting material
Thionyl ChlorideSOCl₂Chlorinating agent
Chlorosulfonic AcidHSO₃ClReactant and solvent

To address the challenges of the conventional one-pot synthesis, particularly the vigorous gas evolution and the loss of thionyl chloride, stepwise addition protocols and careful control of reaction conditions have been developed. google.comgoogle.com One improved method involves heating a mixture of sulfamic acid and a halosulfonic acid to a temperature above room temperature before adding the halogenating agent, such as thionyl chloride. google.comgoogle.com This allows for better control over the reaction rate from the initial to the final stages. google.com

The reaction temperature is a critical parameter that is carefully controlled. The initial heating of the sulfamic acid and halosulfonic acid mixture is typically in the range of 50°C to 140°C, with a more preferred range of 60°C to 80°C. google.com The halogenating agent can be added continuously, intermittently, or in divided portions to prevent sudden increases in the reaction rate. google.com After the addition of the halogenating agent, the reaction is allowed to proceed while maintaining the temperature within a prescribed range, which can be adjusted based on the reactor size and desired reaction rate. google.com For instance, the temperature can be maintained between 50°C to 85°C, 86°C to 105°C, or 106°C to 140°C. google.com In some procedures, after an initial reaction period at a lower temperature (e.g., 4 hours at 70°C), the temperature is gradually raised (e.g., to 130°C over 2 hours) and held for a further period (e.g., 2 hours at 130°C) to ensure the reaction is complete. google.com

Following the reaction, the desired this compound is typically isolated by vacuum distillation. google.com A reported example of this process yielded a colorless, clear liquid of this compound as a fraction obtained at temperatures of 100°C or higher under a vacuum of 7.5 torr. google.com

Table 2: Optimized Reaction Conditions for this compound Synthesis

ParameterConditionPurpose
Initial Heating 50°C to 140°CTo pre-heat the sulfamic acid and halosulfonic acid mixture
Thionyl Chloride Addition Continuous, intermittent, or dividedTo control the reaction rate and prevent gas surges
Reaction Temperature 50°C to 140°C (in stages)To maintain a controlled reaction rate and drive to completion
Isolation Vacuum distillationTo purify the final product

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of various compounds. ijpsjournal.comijierm.co.insamipubco.com While specific literature detailing the application of green chemistry directly to the industrial synthesis of this compound is not extensively available, the general principles can be considered for potential improvements.

Key areas for applying green chemistry principles to this synthesis include:

Atom Economy : Optimizing the reaction to maximize the incorporation of all materials used in the process into the final product. rsc.org The current synthesis involves the formation of byproducts such as HCl and SO₂, which lowers the atom economy.

Use of Safer Solvents and Reagents : While chlorosulfonic acid often serves as both a reactant and a solvent, exploring alternative, less corrosive, or more environmentally benign solvent systems could be a focus. rsc.org Research into alternative chlorinating agents to thionyl chloride that are less volatile or have a better environmental profile could also be beneficial.

Energy Efficiency : Optimizing reaction conditions to reduce the required temperature and reaction time would lead to lower energy consumption. mdpi.com

Recent advancements in sustainable chemistry have highlighted methods such as solvent-free reactions and the use of alternative oxidants for the synthesis of related compounds like sulfonamides, which could potentially inspire greener routes for this compound. rsc.orgmdpi.com

Mechanistic Elucidation of this compound Formation Pathways

The reaction between sulfamic acid, thionyl chloride, and chlorosulfonic acid is a complex process involving several proposed steps. While a detailed, universally agreed-upon mechanism is not fully elucidated in the provided search results, the reaction likely proceeds through the formation of intermediate sulfonyl chlorides.

The initial reaction between sulfamic acid and thionyl chloride can be considered analogous to the synthesis of sulfamic acid halides from N-substituted sulfamic acids. google.com This reaction typically produces a sulfamoyl chloride, hydrochloric acid, and sulfur dioxide. google.com

Proposed Reaction Steps:

Formation of N-chlorosulfonylsulfamic acid: It is plausible that sulfamic acid first reacts with chlorosulfonic acid.

Chlorination by Thionyl Chloride: Thionyl chloride then likely acts as the chlorinating agent, converting the hydroxyl group of the sulfamic acid moiety into a chloride. The sulfonyl chloride group is known to be a good leaving group, which facilitates further reactions. libretexts.org

The stepwise addition protocols, where sulfamic acid is first mixed with thionyl chloride before the addition of chlorosulfonic acid, suggest the initial formation of an intermediate derived from sulfamic acid and thionyl chloride. The subsequent reaction with chlorosulfonic acid then leads to the final this compound product. The reaction of chlorosulfonic acid with thionyl chloride is also utilized in other contexts to promote chlorosulfonation reactions, which may involve the conversion of an intermediate sulfonic acid to the sulfonyl chloride. pageplace.deresearchgate.net

Further mechanistic studies would be beneficial to fully understand the reaction pathway and to further optimize the synthesis for industrial applications, potentially leading to higher yields and more sustainable processes.

Fundamental Reactivity and Mechanistic Pathways of Bis Chlorosulfonyl Amine

Acidic Properties and Proton-Transfer Dynamics of Bis(chlorosulfonyl)amine

The presence of two strongly electron-withdrawing chlorosulfonyl groups significantly influences the acidity of the N-H bond in this compound. These groups delocalize the negative charge of the conjugate base, making the parent compound a remarkably strong acid. The predicted pKa of this compound is approximately -8.46, indicating that it is a superacid, substantially stronger than conventional mineral acids like sulfuric acid. chemicalbook.com This high acidity means that in most solvents, the proton is readily transferred, and the compound exists predominantly in its deprotonated, anionic form. The proton-transfer dynamics are consequently very rapid, favoring the formation of its conjugate base in the presence of even very weak bases.

Nucleophilic Substitution Reactions Mediated by this compound

The core reactivity of this compound involves the two electrophilic sulfur centers of the chlorosulfonyl groups. These sites are susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ions. This reactivity is the foundation for the synthesis of a variety of disubstituted sulfonamide derivatives.

The reaction between sulfonyl chlorides and primary or secondary amines is a classic and efficient method for the formation of sulfonamides. cbijournal.com this compound reacts readily with two equivalents of a primary or secondary amine to yield bis(sulfonyl)amines, also known as imidodisulfamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom, displacing the chloride leaving group. libretexts.orglibretexts.org

The reaction proceeds efficiently with a wide range of amines, including aliphatic and aromatic ones. Primary amines are generally more reactive than secondary amines due to less steric hindrance. cbijournal.com High yields of the corresponding sulfonamides are often achieved under mild conditions, such as at room temperature. cbijournal.com For instance, preparative reactions with amines like dibutylamine (B89481) and 1-octylamine in aqueous sodium hydroxide (B78521) can give yields as high as 94-98%. researchgate.net

Amine ReactantProduct ClassTypical ConditionsReported Yield
Primary Alkylamine (e.g., 1-Octylamine)N,N'-Dialkyl ImidodisulfamideAqueous NaOH, Benzenesulfonyl chloride98% researchgate.net
Secondary Alkylamine (e.g., Dibutylamine)N,N,N',N'-Tetraalkyl ImidodisulfamideAqueous NaOH, Benzenesulfonyl chloride94% researchgate.net
AnilineN,N'-Diaryl ImidodisulfamidePyridine, 0-25 °CHigh cbijournal.com
Cyclic Secondary Amine (e.g., Hexamethylenimine)Bis(N-cycloalkylsulfonyl)amineAqueous NaOH, Benzenesulfonyl chloride97% researchgate.net

Beyond amines, this compound is reactive toward other nucleophiles.

Alcohols : In reactions with alcohols, this compound can form sulfonate esters. However, these reactions are generally slower and require more forcing conditions, such as heating, compared to reactions with amines. semanticscholar.org This is attributed to the lower nucleophilicity of alcohols relative to amines. Consequently, the yields of sulfonate esters are often lower than those of the corresponding sulfonamides. semanticscholar.org

Thiols : Thiols, being more nucleophilic than alcohols, are expected to react more readily with this compound to form thiosulfonates. The reaction would proceed via nucleophilic attack of the sulfur atom of the thiol on the sulfonyl sulfur. The oxidative chlorination of thiols is a common route to generate sulfonyl chlorides, which can then be reacted in situ with amines to form sulfonamides. organic-chemistry.org

Azide (B81097) Ion : The azide ion (N₃⁻) is an excellent nucleophile and reacts efficiently with sulfonyl chlorides. masterorganicchemistry.com Its reaction with this compound would lead to the formation of bis(azidosulfonyl)amine. The synthesis of sulfamoyl azides from sulfamoyl chlorides and sodium azide is a well-established, though potentially hazardous, transformation. nih.gov

NucleophileProduct ClassRelative ReactivityTypical Conditions
Alcohols (ROH)Sulfonate EstersModerateHeat, often with base or catalyst semanticscholar.org
Thiols (RSH)ThiosulfonatesHighTypically mild, base-mediated
Azide (N₃⁻)Sulfonyl AzidesVery HighMild, often in polar solvents nih.gov

Electrophilic Behavior and Transformations

The chemical nature of this compound is dominated by the electrophilicity of its sulfur centers. The two -SO₂Cl groups are powerfully electron-withdrawing, which severely deactivates the nitrogen atom's lone pair of electrons, rendering it non-basic and non-nucleophilic. Consequently, this compound does not typically undergo reactions where it acts as a nucleophile or is attacked by electrophiles at the nitrogen atom. However, its deprotonated form, the bis(sulfonyl)amide anion, can react with strong electrophiles. For example, the lithium salt of the related bis((trifluoromethyl)sulfonyl)amide reacts with strong electrophiles like peroxydisulfuryl difluoride (S₂O₆F₂).

Eliminative Reactions and Formation of Related Species

Elimination reactions are not a characteristic pathway for this compound. Its synthesis involves the reaction of sulfamic acid with reagents like thionyl chloride and chlorosulfonic acid, which is a substitution and condensation process. google.com Common elimination reactions involving amines, such as the Hofmann or Cope eliminations, require specific structural features not present in this compound and proceed through different mechanisms, such as the formation of quaternary ammonium (B1175870) salts or N-oxides, followed by heating. chemistrysteps.comyoutube.com The stability of the sulfonyl groups and the nature of the N-S bonds make elimination an unfavorable process under normal conditions.

Reaction Mechanisms: Transition State Analysis and Intermediate Identification

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom (SN-S). nih.gov This is generally considered to be a stepwise addition-elimination pathway, although a concerted (SN2-like) mechanism can also be envisioned.

In the addition-elimination mechanism:

Nucleophilic Attack : The nucleophile (e.g., an amine) attacks one of the electrophilic sulfur atoms. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate. nih.gov In this intermediate, the sulfur atom is pentacoordinate.

Leaving Group Departure : The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is a good leaving group. This results in the formation of the substituted product.

The first step, the nucleophilic attack, is typically the rate-determining step of the reaction. youtube.com The presence of strong electron-withdrawing groups on the sulfur atom stabilizes the negative charge that develops in the transition state leading to the intermediate, thus activating the substrate for nucleophilic attack. youtube.com For reactions with amines in aqueous media, the mechanism can be complex, sometimes involving third-order kinetics where hydroxide or a second amine molecule acts as a general base to assist in proton removal from the attacking nucleophile in the transition state. researchgate.netacs.org

Derivatives, Analogues, and Modified Systems of Bis Chlorosulfonyl Amine

Synthesis and Transformations of Bis(fluorosulfonyl)imide and its Salts from Bis(chlorosulfonyl)amine

A significant application of this compound, HN(SO₂Cl)₂, is its use as a starting material for the synthesis of bis(fluorosulfonyl)imide, HN(SO₂F)₂ (HFSI), and its salts. google.com HFSI and its derivatives, particularly lithium bis(fluorosulfonyl)imide (LiFSI), are of considerable interest as components in electrolytes for energy storage devices like lithium-ion batteries. epo.org The conversion of this compound to HFSI involves the replacement of chlorine atoms with fluorine through various fluorinating agents.

Several methods have been developed for this transformation, each with distinct advantages and challenges:

Arsenic Trifluoride (AsF₃): An early method for synthesizing HFSI involved the fluorination of bis(chlorosulfonyl)imide with arsenic trifluoride. However, the high toxicity and vapor pressure of AsF₃ make it difficult to handle on an industrial scale, and the reaction can result in unpredictable yields.

Bismuth Trifluoride (BiF₃): The reaction of bis(chlorosulfonyl)imide with bismuth trifluoride at room temperature, followed by distillation, has been shown to produce HFSI in high yield.

Alkali Metal Fluorides: Potassium fluoride (B91410) (KF) has been used for the synthesis, but the process can be slow and may necessitate the use of volatile organic solvents. epo.org This can lead to products with high potassium content and impurities such as chlorofluorosulfonyl imide, which are challenging to separate, resulting in a low yield. epo.org

Ammonium (B1175870) Fluoride (NH₄F): A method utilizing anhydrous ammonium fluoride in a solvent, followed by treatment with an alkaline reagent, offers a route to produce ammonium bis(fluorosulfonyl)imide, which can subsequently be converted to other salts.

Hydrogen Fluoride (HF): Liquid hydrogen fluoride can be reacted directly with this compound at controlled temperatures (below 20°C) to yield HFSI. mnstate.edu This method is noted for potentially reducing raw material costs and simplifying product purification. mnstate.edu

The synthesis of salts, particularly LiFSI, can be achieved either by first preparing HFSI and then reacting it with a lithium salt or through a more direct route. epo.org One such direct method involves reacting lithium bis(chlorosulfonyl)imide with an alkali metal fluoride in the presence of a crown ether as a phase transfer catalyst. epo.org Beyond alkali metal salts, HFSI is also a precursor to ionic liquids containing the FSI⁻ anion.

Fluorinating AgentReaction ConditionsKey Observations / ChallengesReference
Arsenic Trifluoride (AsF₃)Direct reaction with this compound.Toxic reagent with high vapor pressure; unpredictable yields.
Bismuth Trifluoride (BiF₃)Room temperature reaction followed by distillation.Can produce HFSI in high yield.
Potassium Fluoride (KF)Reaction in a solvent like nitromethane.Slow reaction; can result in impurities (e.g., chlorofluorosulfonyl imide) that are difficult to separate, leading to low yields. epo.org
Ammonium Fluoride (NH₄F)Reaction in a solvent, followed by treatment with a base.Forms ammonium bis(fluorosulfonyl)imide intermediate.
Hydrogen Fluoride (HF)Reaction with liquid HF at T < 20°C.Aims to reduce costs and simplify purification. mnstate.edu

Functionalization Strategies of the this compound Scaffold

The functionalization of the this compound scaffold is primarily dictated by its two key reactive sites: the electrophilic sulfur atoms of the chlorosulfonyl groups and the acidic proton on the nitrogen atom.

Strategies for modification include:

Nucleophilic Substitution at Sulfur: The S-Cl bond is susceptible to nucleophilic attack, allowing for the displacement of the chloride ion. This is the core strategy for the synthesis of derivatives. The most prominent example is the fluorination reaction described in the previous section, where a fluoride source acts as the nucleophile to replace chlorine, yielding bis(fluorosulfonyl)imide. google.com This substitution transforms the properties of the molecule significantly, impacting its stability and the characteristics of its corresponding salts.

Deprotonation of the N-H Group: The two strongly electron-withdrawing sulfonyl groups render the N-H proton highly acidic. This allows for easy deprotonation by a base to form the corresponding bis(chlorosulfonyl)amide anion, [N(SO₂Cl)₂]⁻. This anion can then be paired with various cations to form a wide range of salts. This strategy is fundamental to the synthesis of ionic liquids and electrolyte salts used in electrochemical applications.

While N-alkylation or N-acylation are common reactions for amines and sulfonamides, the high acidity and sterically hindered nature of the nitrogen in this compound make these reactions less straightforward. The primary functionalization routes remain halogen exchange and salt formation.

Preparation and Characterization of Other Sulfur-Nitrogen Containing Analogues

The synthetic utility of this compound and related structures extends to the preparation of various other sulfur-nitrogen containing compounds.

Mixed Halogenated Analogues: During the fluorination of this compound, incomplete substitution can lead to the formation of mixed halo-analogues. One such compound is N-(fluorosulfonyl)-N-(chlorosulfonyl)amine, Cl(O₂)S-NH-S(O₂)F. google.com This demonstrates that the substitution of the chlorine atoms can potentially be controlled stepwise to generate asymmetric derivatives.

Heterocyclic Analogues: While this compound itself is a simple acyclic structure, related N-chlorosulfonyl building blocks are powerful reagents for constructing complex sulfur-nitrogen heterocycles. For instance, N,N-dialkyl-N′-chlorosulfonyl chloroformamidines, which contain a similar δ+C=N-Sδ+ reactive core, react with various dinucleophiles to create novel ring systems. researchgate.net Reactions with 1-substituted 5-aminopyrazoles regioselectively yield pyrazolo[3,4-e] researchgate.netsemanticscholar.orgthiadiazines. researchgate.net This illustrates a broader strategy where the fundamental S-N-C framework derived from chlorosulfonyl precursors is used to build diverse heterocyclic scaffolds with potential applications in medicinal chemistry. researchgate.net

Polyimido Sulfur Anions: The core S-N linkage is central to a wider class of sulfur-nitrogen compounds. Related sulfur diimides, S(NR)₂, can undergo further reactions, such as amide addition followed by oxidation, to form sulfur triimides, S(NR)₃, and even tetraimidosulfates, [S(NR)₄]²⁻. researchgate.net These polyimido anions are analogues that expand the structural diversity of sulfur-nitrogen chemistry, acting as potential tripodal ligands in coordination chemistry. researchgate.net

Analogue TypeExample Compound/SystemSynthetic Precursor/StrategyReference
Mixed HalogenatedN-(fluorosulfonyl)-N-(chlorosulfonyl)aminePartial fluorination of this compound. google.com
HeterocyclicPyrazolo[3,4-e] researchgate.netsemanticscholar.orgthiadiazinesReaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with aminopyrazoles. researchgate.net
Polyimido AnionsSulfur Triimides (S(NR)₃)Amide addition to sulfur diimides followed by oxidation. researchgate.net

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is a direct consequence of its electronic and structural features. The central nitrogen atom is bonded to two highly electronegative chlorosulfonyl (-SO₂Cl) groups, which govern the molecule's chemical behavior.

Acidity of the N-H Bond: The powerful electron-withdrawing effect of the two -SO₂Cl groups delocalizes the lone pair on the nitrogen atom and polarizes the N-H bond. This results in a remarkably high acidity for the imide proton, making the compound a strong acid. This high acidity facilitates the formation of stable salts upon reaction with bases, which is a cornerstone of its use in synthesizing ionic liquids and electrolyte materials.

Electrophilicity of the Sulfur Atoms: The sulfur atoms in the chlorosulfonyl groups are highly electrophilic. They are bonded to two oxygen atoms, a chlorine atom, and the nitrogen atom, all of which are highly electronegative. This makes the sulfur center susceptible to attack by nucleophiles. This reactivity is exploited in the substitution reactions where chloride is replaced, such as in the fluorination to produce HFSI. The ease of this substitution is a key feature of the scaffold's utility as a synthetic precursor.

Influence of N-Deprotonation on Reactivity: The deprotonation of the nitrogen to form the [N(SO₂Cl)₂]⁻ anion alters the electronic properties of the entire molecule. The resulting negative charge on the nitrogen increases electron density on the sulfonyl groups. This increased electron density can influence the reactivity of the S-Cl bonds. Studies on related metal complexes have shown that an amido (N⁻) group has a greater trans influence than an amino (NH) group, affecting the bond lengths and lability of ligands opposite to it. rsc.org A similar principle suggests that the anionic form of this compound would have different reactivity at the sulfur centers compared to the neutral, protonated form.

Advanced Spectroscopic and Diffraction Techniques for Characterization in Bis Chlorosulfonyl Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For Bis(chlorosulfonyl)amine, ¹H and ¹⁵N NMR are particularly informative. The ¹H NMR spectrum is expected to be relatively simple, characterized by a single resonance corresponding to the amine proton (-NH-). The precise chemical shift of this proton is sensitive to factors such as solvent, temperature, and concentration, primarily due to intermolecular hydrogen bonding. In mechanistic studies, ¹H NMR is invaluable for monitoring reactions involving the acidic amine proton. For instance, in a deprotonation reaction to form the bis(chlorosulfonyl)amide anion, [N(SO₂Cl)₂]⁻, the disappearance of the N-H signal provides a clear indication of reaction completion.

¹⁵N NMR spectroscopy, while often requiring more advanced instrumentation due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atom. The ¹⁵N chemical shift can reveal changes in bonding and coordination at the nitrogen center, making it a useful tool for studying the formation of adducts or complexes.

Table 1: Expected NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift (δ)MultiplicityKey Insights Provided
¹HVariable, typically downfieldSinglet (broad)Presence of the acidic N-H proton; monitors deprotonation reactions.
¹⁵NDependent on standard and solventSingletInformation on the electronic environment of the nitrogen atom; sensitive to coordination and bonding changes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as each group exhibits characteristic vibrational frequencies. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. masterorganicchemistry.com Together, they provide a comprehensive vibrational profile of a molecule.

The structure of this compound, HN(SO₂Cl)₂, contains several distinct functional groups that give rise to a characteristic vibrational spectrum. Key vibrational modes include:

N-H Stretch: A peak corresponding to the stretching of the nitrogen-hydrogen bond. Its position can be affected by hydrogen bonding.

S=O Asymmetric and Symmetric Stretches: Strong absorptions related to the sulfonyl (SO₂) groups are expected. The presence of two distinct peaks for asymmetric and symmetric stretching is a hallmark of the SO₂ moiety.

S-N Stretch: Vibrations involving the sulfur-nitrogen bonds.

S-Cl Stretch: Vibrations corresponding to the sulfur-chlorine bonds.

The presence and specific wavenumbers of these bands in an experimental spectrum serve as a molecular fingerprint, confirming the identity and structural integrity of the compound.

Table 2: Principal Vibrational Modes for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Spectroscopy Method
N-H Stretch-NH-3200 - 3400IR
Asymmetric SO₂ Stretch-SO₂-1350 - 1450IR, Raman
Symmetric SO₂ Stretch-SO₂-1150 - 1250IR, Raman
S-N StretchS-N-S900 - 1100IR, Raman
S-Cl StretchS-Cl400 - 600IR, Raman

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound, elucidating its structure, and identifying components in a mixture. In the context of this compound research, MS is crucial for confirming the mass of the synthesized product and for monitoring reactions to identify intermediates and byproducts. purdue.eduwaters.com

Using soft ionization techniques such as Electrospray Ionization (ESI), this compound (MW: 214.1 g/mol ) can be observed as its protonated molecule [M+H]⁺ (m/z ≈ 213.9) or in negative ion mode as the deprotonated molecule [M-H]⁻ (m/z ≈ 211.9). The formation of adducts with cations like sodium [M+Na]⁺ is also common. Tandem mass spectrometry (MS/MS) can be employed to fragment a selected parent ion, providing structural confirmation. For example, fragmentation of the [M-H]⁻ ion would likely show losses of characteristic neutral fragments like SO₂ or Cl. This capability is vital for distinguishing isomers and confirming connectivity.

The high sensitivity and speed of modern MS techniques make them ideal for online reaction monitoring, allowing for the detection of transient intermediates that may not be observable by other methods. chromatographyonline.comnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct FormulaAdduct m/zIon Type
[M-H]⁻211.86512Anion
[M+H]⁺213.87968Cation
[M+Na]⁺235.86162Cation
[M+K]⁺251.83556Cation
[M+NH₄]⁺230.90622Cation

X-ray Diffraction Analysis for Solid-State Structural Elucidation of this compound and its Adducts

The analysis of this adduct provides invaluable structural data for the bis(chlorosulfonyl)amide anion. The crystallographic data reveals the spatial arrangement of the [PCl₄]⁺ cation and the [N(SO₂Cl)₂]⁻ anion in the unit cell, which is the fundamental repeating unit of the crystal. nih.gov The unit cell parameters define the size and shape of this repeating block, while the space group describes the symmetry elements within the crystal. This information is fundamental to understanding the packing forces and solid-state properties of the compound's derivatives.

Table 4: Crystallographic Data for Tetrachlorophosphonium bis(chlorosulfonyl)amide, [PCl₄][N(SO₂Cl)₂]

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimension a 7.677 Å
Unit Cell Dimension b 9.946 Å
Unit Cell Dimension c 9.233 Å
Unit Cell Angle α 90°
Unit Cell Angle β 109.73°
Unit Cell Angle γ 90°
COD Number 4343921
Data sourced from PubChem, associated with the work of Taraba, J. & Zak, Z. (2006). nih.gov

Theoretical and Computational Chemistry Studies on Bis Chlorosulfonyl Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) Investigations of Reactivity and Reaction Barriers

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it particularly well-suited for studying the reactivity of molecules. DFT calculations could be employed to investigate various reactions involving bis(chlorosulfonyl)amine, such as its deprotonation to form the [N(SO₂Cl)₂]⁻ anion, its behavior as a Lewis acid or base, and its decomposition pathways.

By mapping the potential energy surface for a given reaction, DFT can be used to identify transition states and calculate activation energy barriers. This information is invaluable for understanding reaction mechanisms and predicting reaction rates. For example, a DFT study could compare the energy barriers for different nucleophilic or electrophilic attacks on the molecule, thereby predicting the most likely reaction pathways. Despite the potential of DFT to unravel the reactivity of this compound, dedicated studies focusing on its reaction barriers and mechanisms are currently lacking in the scientific literature.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and the explicit effects of solvent molecules. An MD simulation of this compound in various solvents could reveal how intermolecular interactions, such as hydrogen bonding, affect its conformational preferences and reactivity.

This compound possesses rotational freedom around the S-N bonds, leading to the possibility of different conformers. MD simulations could explore the conformational landscape of the molecule, identifying the most stable conformers in different environments and the energy barriers for interconversion between them. This information is crucial for a complete understanding of its behavior in solution. To date, however, no specific molecular dynamics simulation studies on this compound to analyze solvent effects and conformational flexibility have been reported.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For highly accurate predictions of energetic and spectroscopic properties, high-level ab initio methods, such as coupled-cluster (CC) theory and configuration interaction (CI), are the gold standard. These methods, while computationally expensive, can provide benchmark data for thermochemical properties like the enthalpy of formation and bond dissociation energies.

Furthermore, these high-accuracy methods can be used to predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra), electronic excitation energies (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. Comparing these theoretical predictions with experimental data can provide a stringent test of the computational methodology and a detailed assignment of the experimental spectra. The application of these sophisticated ab initio methods to this compound for precise energetic and spectroscopic predictions remains an open area for future research.

Applications of Bis Chlorosulfonyl Amine in Synthetic Chemistry and Materials Science

Role as a Reagent in Organic Synthesis

The presence of two S-Cl bonds makes bis(chlorosulfonyl)amine a potent bifunctional reagent for introducing sulfonyl groups into organic molecules.

Sulfonylation Reactions

This compound serves as a powerful sulfonating agent. Its primary application in this context is the reaction with nucleophiles, particularly primary and secondary amines, to form bis(sulfonamides). The reaction proceeds through the nucleophilic substitution at the sulfur center, displacing the chloride leaving group. When reacted with two equivalents of an amine (R¹R²NH), it yields a symmetrical N,N'-disubstituted bis(sulfonamide). This reactivity allows for the creation of complex molecules with multiple sulfonamide functionalities from a single, compact reagent.

The general transformation can be summarized as follows: HN(SO₂Cl)₂ + 2 R¹R²NH → HN(SO₂NR¹R²)₂ + 2 HCl

This reaction is fundamental for synthesizing molecules that can act as ligands, building blocks for larger structures, or possess specific chemical properties conferred by the bis(sulfonamide) group.

Reactant ClassProduct ClassSignificance
Primary Amines (RNH₂)N,N'-Dialkyl/Diaryl Bis(sulfonamides)Synthesis of symmetrical sulfonamide structures.
Secondary Amines (R₂NH)N,N,N',N'-Tetraalkyl/Tetraaryl Bis(sulfonamides)Creation of more sterically hindered and substituted sulfonamides.

Precursor for Nitrogen-Sulfur Heterocycles

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of nitrogen-sulfur (N-S) heterocyclic compounds. By reacting with molecules containing two nucleophilic sites (di-nucleophiles), it can undergo a cyclization reaction. For instance, the reaction with a 1,2-diamine, such as ethylenediamine, can lead to the formation of a six-membered heterocyclic ring, specifically a 1,2,5-thiadiazolidine-1,1-dioxide derivative. In this reaction, each amine group attacks one of the chlorosulfonyl groups, leading to the formation of two new S-N bonds and the elimination of two molecules of hydrogen chloride, resulting in a stable cyclic structure. Such heterocyclic systems are of interest in medicinal chemistry and materials science. While related compounds like N-(chlorosulfonyl)imidoyl chloride are used to create heterocycles such as 1,2,4-thiadiazines, the principle of using a bifunctional S-N reagent for cyclization is well-established nih.govresearchgate.net.

Other Synthetic Transformations

Beyond direct sulfonylation of amines, this compound is a critical intermediate in the production of other important sulfonyl-containing reagents and compounds atomfair.com. Its most significant transformation is its use as a precursor for bis(halosulfonyl)amine derivatives, particularly through halogen exchange reactions. Reacting this compound with a fluorinating agent replaces the chlorine atoms with fluorine, yielding bis(fluorosulfonyl)amine (HN(SO₂F)₂). This compound is the immediate precursor to the widely used bis(fluorosulfonyl)imide (FSI) anion, which is central to the development of advanced electrolytes google.com.

Catalytic Applications as a Brønsted Acid Catalyst

The proton on the nitrogen atom in this compound is highly acidic. This acidity arises from the strong electron-withdrawing inductive effect of the two adjacent chlorosulfonyl groups, which stabilize the resulting conjugate base (the bis(chlorosulfonyl)imide anion) by delocalizing the negative charge over the S-N-S framework. This property makes this compound a potent Brønsted acid.

While its direct application as a catalyst is not as widespread as its synthetic uses, its acidic nature is comparable to that of other strong acid catalysts. For example, its fluorinated analog, bis(fluorosulfuryl)imide, is known to effectively catalyze the addition of allyltrimethylsilane to carbonyl compounds nih.gov. Given its strong proton-donating ability, this compound has the potential to serve as a catalyst in various acid-mediated organic transformations, such as esterifications, rearrangements, and Friedel-Crafts reactions, particularly where a strong, non-coordinating acid is beneficial.

Utilization as a Precursor for Electrolyte Components in Electrochemical Devices (e.g., Batteries)

One of the most significant industrial applications of this compound is its role as the primary starting material for the synthesis of Lithium bis(fluorosulfonyl)imide (LiFSI) atomfair.comgoogle.com. LiFSI is a high-performance salt used as an electrolyte additive or as the main conducting salt in modern lithium-ion batteries and other electrochemical devices.

The synthesis pathway involves two main steps:

Fluorination: this compound is treated with a fluorinating agent (e.g., HF, SbF₃) to replace both chlorine atoms with fluorine, yielding bis(fluorosulfonyl)amine (H-FSI).

Salt Formation: The resulting H-FSI is a strong acid that is subsequently neutralized with a lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), to produce the final LiFSI salt.

LiFSI is highly valued for imparting superior properties to electrolytes compared to the conventional salt, lithium hexafluorophosphate (LiPF₆). These advantages include higher ionic conductivity, superior thermal stability, and improved performance at low temperatures. It also helps in the formation of a stable solid electrolyte interphase (SEI) on the battery's anode, enhancing cycle life and safety.

PropertyBenefit of LiFSI in Electrolytes
High Ionic Conductivity Leads to better rate capability and power performance of the battery.
Excellent Thermal Stability Reduces the risk of thermal runaway, improving battery safety.
Superior Low-Temperature Performance Enables batteries to operate more efficiently in cold environments.
Anode Passivation Forms a stable and effective Solid Electrolyte Interphase (SEI), improving cycle life.
Hydrolysis Resistance Less sensitive to moisture compared to LiPF₆, reducing the formation of corrosive HF in the electrolyte.

Integration into Advanced Materials (e.g., Polymers, Ionic Liquids, Porous Frameworks)

The unique chemical structure of this compound also allows for its integration into various advanced materials.

Polymers: With two reactive chlorosulfonyl groups, this compound can act as a difunctional monomer or a cross-linking agent in polymerization reactions. For example, it can undergo polycondensation with diamines to form polysulfonamides or with diols to form polysulfonates. These polymers containing the -SO₂-N-SO₂- linkage can exhibit high thermal stability and specific chemical resistance, making them suitable for specialty applications atomfair.com.

Ionic Liquids: this compound is the key precursor to the bis(fluorosulfonyl)imide ([FSI]⁻) anion, which is a fundamental component of many third-generation ionic liquids researchgate.net. These FSI-based ionic liquids are known for their low viscosity, high conductivity, and wide electrochemical windows, making them excellent candidates for use as electrolytes in batteries, capacitors, and other electrochemical applications chemrxiv.org. The synthesis of these advanced ionic liquids is therefore directly reliant on the initial production of this compound.

Future Research Directions and Unexplored Avenues in Bis Chlorosulfonyl Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The current synthesis of bis(chlorosulfonyl)amine typically involves the reaction of sulfamic acid, thionyl chloride, and chlorosulfonic acid. google.com However, this method can be prone to challenges such as rapid gas generation and suboptimal yields, which hinder its industrial-scale application. google.com Future research is critically focused on developing novel synthetic pathways that enhance efficiency, safety, and cost-effectiveness.

A promising direction involves a modified process where a mixture of sulfamic acid and a halosulfonic acid is heated before the controlled addition of a halogenating agent like thionyl chloride. google.comgoogle.com This approach allows for a nearly constant reaction rate, which inhibits the dangerous, rapid evolution of gas and can significantly increase the product yield. google.com Research in this area aims to optimize reaction parameters such as temperature, addition rate of reagents, and solvent systems to further improve efficiency. The goal is to develop a robust, industrially advantageous method that minimizes waste and the use of excess reagents. google.com

Table 1: Comparison of Synthetic Routes for this compound

FeatureTraditional MethodImproved Method
Reagent Addition All components mixed initiallyHalogenating agent added after initial heating of other reactants google.com
Reaction Control Difficult; risk of rapid gas evolution google.comEnhanced control over reaction rate google.comgoogle.com
Safety Profile Potential for uncontrolled gas release google.comInhibits rapid gas generation, improving safety google.com
Yield Variable, can be moderate (e.g., 36%) google.comHigh yield (e.g., up to 97%) google.com
Industrial Viability Less advantageous due to safety and yield concerns google.comMore suitable for industrial production google.comgoogle.com

Further research may explore alternative chlorinating agents or catalytic systems to lower the reaction temperature and energy requirements, contributing to a greener synthetic process.

Exploration of Underutilized Reactivity Patterns

The reactivity of this compound is dominated by its two electrophilic chlorosulfonyl (-SO₂Cl) groups and its acidic N-H proton. While its role as a precursor for other compounds, such as bis(fluorosulfonyl)amine, is known, its full synthetic potential remains largely untapped. google.com Future investigations should focus on systematically exploring its reactions with a wider range of nucleophiles.

Key areas for exploration include:

Controlled Monosubstitution vs. Disubstitution: Developing selective methods to react with only one of the two chlorosulfonyl groups would open pathways to a variety of unsymmetrical derivatives. This could be achieved by manipulating steric hindrance, electronic effects of the substrate, or reaction conditions.

Reactions with Bifunctional Nucleophiles: Reacting this compound with bifunctional reagents (e.g., diamines, diols) could lead to the synthesis of novel heterocyclic compounds and polymers. These new structures could possess unique properties for applications in materials science and pharmaceuticals.

N-H Bond Functionalization: The acidic proton on the nitrogen atom can be removed to form an anion, which can then act as a nucleophile. Exploring the alkylation, arylation, and acylation of this nitrogen center would significantly expand the library of accessible derivatives.

Organocatalysis: Sulfonamides derived from sulfonyl chlorides have been investigated as organocatalysts. cbijournal.com this compound could serve as a scaffold for developing novel bis-sulfonamide catalysts, potentially for asymmetric synthesis, where the two stereochemically defined sulfonamide groups could create a chiral environment.

Expansion of Applications in Emerging Chemical Technologies

The derivatives of this compound have already shown promise in important technological areas. For instance, salts of the related bis(fluorosulfonyl)amine are valuable as battery electrolytes and additives, highlighting the potential of this class of compounds in energy storage. google.com Future research should aim to broaden these applications and discover new ones.

Table 2: Potential Applications in Emerging Technologies

Technology AreaPotential Application of this compound and its DerivativesResearch Focus
Energy Storage Precursor for novel ionic liquids and electrolyte salts for lithium-ion and next-generation batteries. google.comSynthesizing derivatives with high ionic conductivity, thermal stability, and wide electrochemical windows.
Materials Science Monomer for the synthesis of specialty polymers and polyamides with high thermal resistance and unique mechanical properties.Investigating polymerization reactions and characterizing the resulting materials.
Catalysis Building block for designing new ligands for transition metal catalysis or as a platform for organocatalysts. cbijournal.comCreating catalysts for specific organic transformations with high efficiency and selectivity.
Pharmaceutical Synthesis Intermediate for creating complex sulfonamides, a class of compounds with a wide range of biological activities. cbijournal.comDeveloping synthetic routes to novel bis-sulfonamide structures as potential therapeutic agents.

Expansion into these areas requires interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers to design and test new molecules tailored for specific functions.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate research and guide experimental work. techscience.com Applying advanced computational modeling to this compound chemistry can provide deep insights into its structure, reactivity, and potential applications, saving significant time and resources.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using quantum chemical methods like Density Functional Theory (DFT), researchers can model reaction pathways for the synthesis of this compound and its subsequent reactions. This can help optimize conditions and predict the formation of side products.

Predicting Reactivity: Computational models can calculate properties such as atomic charges, bond energies, and molecular orbitals to predict the most likely sites of reaction and the relative reactivity of the S-Cl and N-H bonds. This can guide the design of experiments for exploring underutilized reactivity patterns.

Virtual Screening for New Applications: By modeling the interactions between this compound derivatives and other molecules, it is possible to screen for potential applications. For example, computational docking could identify potential biological targets for new sulfonamide-based drugs, or simulations could predict the performance of new derivatives as battery electrolytes.

Designing Novel Materials: Computational modeling can be used to predict the properties of polymers or other materials derived from this compound before they are synthesized. techscience.com This allows for the in silico design of materials with desired characteristics, such as thermal stability, conductivity, or mechanical strength.

Integrating these predictive computational approaches with experimental validation will be a key strategy for unlocking the full potential of this compound chemistry in the years to come.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Bis(chlorosulfonyl)amine with high purity, and how can reaction parameters be optimized?

  • Methodological Answer : this compound is synthesized via fluorination of bis(chlorosulfonyl)imide with anhydrous HF in corrosion-resistant reactors (e.g., materials M3 or M2-coated M1). Stepwise optimization includes controlling HF stoichiometry, solvent selection (e.g., inert organic solvents), and temperature gradients to minimize side reactions. Ultra-pure variants require post-synthetic purification via recrystallization or vacuum distillation to remove residual chlorinated byproducts .

Q. How can researchers analyze the purity and structural integrity of this compound, particularly for trace contaminants?

  • Methodological Answer : Advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with high-resolution mass spectrometry (GC×GC-HR-ToF–MS) are critical. These methods enable peak classification based on accurate mass, fragmentation patterns, and elution behavior, which are essential for detecting sulfonic acid derivatives or halogenated impurities. Complementary techniques include NMR for functional group validation and elemental analysis for sulfur/chlorine stoichiometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use corrosion-resistant reactors (e.g., polytetrafluoroethylene-lined equipment) to prevent degradation. Personal protective equipment (PPE) such as nitrile gloves, face shields, and fume hoods are mandatory. Contaminated materials must be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal. Avoid aqueous environments to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the nucleophilic reactivity of this compound in synthesizing sulfonyl ureas or imides?

  • Methodological Answer : Nucleophilic attack occurs preferentially at the sulfur atom under anhydrous conditions. For example, reactions with primary amines proceed via a two-step mechanism: initial formation of a chlorosulfonyl urea intermediate, followed by displacement of chloride with a second amine. Solvent polarity (e.g., dichloromethane vs. DMF) and base additives (e.g., DABCO) significantly modulate reaction rates and regioselectivity .

Q. What strategies resolve contradictory data on the thermal stability of this compound in catalytic applications?

  • Methodological Answer : Contradictions often arise from impurities or moisture content. Thermogravimetric analysis (TGA) under inert atmospheres can isolate decomposition pathways. For instance, ultra-pure samples exhibit stability up to 150°C, while trace HF residues accelerate degradation. Computational studies (DFT) further clarify bond dissociation energies and decomposition kinetics .

Q. How does material selection in reactor design impact the scalability of this compound synthesis?

  • Methodological Answer : Reactors coated with corrosion-resistant materials (e.g., Hastelloy C-276) minimize HF-induced pitting and extend equipment lifespan. Pilot-scale studies demonstrate that surface layer integrity (material M2) is critical for batch consistency. Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer in large-scale setups .

Q. What role does this compound play in the synthesis of fluorinated ionic liquids, and how can side reactions be suppressed?

  • Methodological Answer : this compound serves as a precursor for lithium bis(fluorosulfonyl)imide (LiFSI), a key electrolyte. Side reactions, such as Cl/F exchange inefficiencies, are mitigated by stoichiometric HF excess and phase-transfer catalysts (e.g., crown ethers). Post-reaction quenching with lithium carbonate removes residual acidity .

Data Analysis and Interpretation

Q. How can researchers validate conflicting reports on the hydrolytic degradation pathways of this compound?

  • Methodological Answer : Isotopic labeling (e.g., 18O^{18}\text{O}-H2_2O) tracks hydrolysis intermediates via mass spectrometry. Kinetic studies under varying pH conditions reveal competing mechanisms: acid-catalyzed cleavage of S–N bonds vs. base-mediated sulfonate formation. Multi-variable regression models correlate degradation rates with environmental factors .

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) simulations identify electrophilic centers (e.g., sulfur vs. nitrogen atoms) and transition states. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. These models guide experimental design for cross-coupling or cycloaddition reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.